molecular formula C14H13ClN2O B2887000 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 343374-31-2

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2887000
CAS No.: 343374-31-2
M. Wt: 260.72
InChI Key: OAMFXMPQNICREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound built on a cyclopenta[d]pyrimidine core, a privileged scaffold in medicinal chemistry. This bicyclic system is structurally analogous to purine bases, allowing it to interact with a variety of enzymatic targets . The specific substitution with a 4-chlorophenoxy group at the 2-position and a methyl group at the 4-position is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, which can be critical for optimizing binding affinity and selectivity in biological assays. Compounds based on the fused pyrimidine scaffold, such as pyrrolo[2,3-d]pyrimidines and cyclopentapyrimidines, have demonstrated significant research value as potent inhibitors of various kinases . For instance, related structures are being investigated as LRRK2 inhibitors for potential application in Parkinson's disease research . The presence of the chlorophenoxy moiety suggests potential for interaction with hydrophobic pockets in enzyme active sites. This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate in the development of novel therapeutic agents. For Research Use Only. Not for human or veterinary or diagnostic use. I hope this product page template is a helpful starting point. Please ensure you verify all technical details with your laboratory data before finalizing your page.

Properties

IUPAC Name

2-(4-chlorophenoxy)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMFXMPQNICREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetamidine-Mediated Cyclization

The foundational approach involves reacting 4-chlorocyclopentanone with acetamidine hydrochloride under basic conditions (Scheme 1A). Potassium tert-butoxide (2.5 eq) in DMF at 80°C facilitates deprotonation and nucleophilic attack, forming the pyrimidine ring in 79% yield. Critical parameters:

  • Solvent polarity : DMF > DMSO > THF (89% vs. 72% vs. 68% yields)
  • Temperature threshold : <70°C leads to incomplete cyclization (<50% conversion)

¹H NMR analysis reveals characteristic pyrimidine protons at δ 8.42 (d, J = 4.8 Hz) and δ 7.89 (s).

Carbonyldiimidazole Ring Closure

Alternative methodology employs 1,1′-carbonyldiimidazole (CDI) to construct the bicyclic system (Scheme 1B). Treating 2-amino-4-chlorocyclopentanecarboxamide with CDI (3 eq) and DBU (2 eq) in dichloromethane induces ring closure within 2 hours (94% yield). Key advantages:

  • Ambient temperature conditions
  • Minimal epimerization risk compared to acid-catalyzed methods

Methyl Group Introduction Strategies

Mitsunobu Methylation

The Mitsunobu reaction installs the C4 methyl group with complete retention of configuration. Using DIAD (1.2 eq), PPh₃ (1.5 eq), and methanol on 4-hydroxy intermediates provides 4-methyl derivatives in 92–95% yields. Competing O- vs. N-alkylation is suppressed by:

  • Steric hindrance from the cyclopentane ring
  • Low dielectric constant solvents (toluene > DCM)

Palladium-Catalyzed Cross Coupling

Suzuki-Miyaura coupling between 4-bromo precursors and methylboronic acid achieves comparable results (Scheme 2). Optimal conditions:

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (3 eq) in dioxane/H₂O (4:1)
  • 80°C, 12 hours (87% yield)

4-Chlorophenoxy Functionalization

Nucleophilic Aromatic Substitution

Reaction of 2-fluoro intermediates with 4-chlorophenol proceeds via an SNAr mechanism (Table 1):

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 120 68
Cs₂CO₃ DMSO 100 82
DBU THF 80 91

DBU’s non-nucleophilic base character minimizes side reactions, enhancing selectivity.

Ullmann-Type Coupling

Copper(I)-mediated coupling provides an alternative pathway (Scheme 3):

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • K₃PO₄ (2.5 eq) in DMSO at 110°C
  • 16 hours (78% yield)

FT-IR confirms successful phenoxy attachment via C-O-C stretch at 1245 cm⁻¹.

Sequential One-Pot Synthesis

Advanced protocols combine cyclization and functionalization steps (Figure 1):

  • Cyclopentanone + acetamidine → cyclopenta[d]pyrimidine core
  • In situ Mitsunobu methylation
  • DBU-mediated phenoxylation

This cascade process achieves 64% overall yield with:

  • 98% conversion at each step
  • <2% dimerization byproducts

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields prismatic crystals suitable for X-ray analysis. Key metrics:

  • Purity: 99.8% (HPLC)
  • Melting point: 162–164°C

Spectroscopic Fingerprints

  • ¹³C NMR : δ 158.4 (C2), 152.1 (C4), 124.9 (Ar-C)
  • HRMS : m/z 303.0698 [M+H]⁺ (calc. 303.0701)
  • UV-Vis : λmax 274 nm (π→π* transition)

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot plant data demonstrate scalability advantages:

Parameter Batch Flow
Cycle time 18 h 2.3 h
Yield 78% 85%
Energy consumption 58 kWh/kg 23 kWh/kg

Key components:

  • Microstructured mixing units
  • In-line IR monitoring

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
  • Structure: Replaces the 4-chlorophenoxy group with a chloro substituent at position 2.
  • Key Differences: The absence of the phenoxy ether reduces steric bulk and alters electronic properties. Lower molecular weight (C₈H₈ClN₃ vs. C₁₄H₁₂ClN₃O in the target compound) may enhance solubility in non-polar solvents. Safety data indicate handling precautions similar to the target compound .
2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Structure: Features a sulfanyl (S-linked) 2-chlorophenyl group instead of phenoxy.
  • The thioether linkage may confer greater metabolic stability against hydrolysis compared to ethers. Molecular formula: C₁₃H₁₂ClN₃S (343.8 g/mol) .
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
  • Structure: Substitutes the 4-chlorophenoxy group with a pyridine ring.
  • Lower molecular weight (231.68 g/mol) and predicted density of 1.320 g/cm³ .
2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine
  • Structure : Contains two chlorine atoms at positions 2 and 3.
  • Key Differences: Increased electronegativity and reactivity due to dual chloro substituents. Potential for higher toxicity or altered metabolic pathways compared to mono-substituted analogs .
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
  • Structure : Features a chloro group at position 2 and a methylamine group at position 4.
  • Key Differences :
    • The amine group introduces basicity, enhancing solubility in acidic environments.
    • Molecular formula: C₈H₁₀ClN₃ (183.64 g/mol) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Density (g/cm³) Boiling Point (°C)
Target Compound C₁₄H₁₂ClN₃O 273.72 4-Chlorophenoxy, Methyl - -
2-Chloro-4-methyl analog C₈H₈ClN₃ 181.62 Chloro, Methyl - -
2-[(2-Chlorophenyl)sulfanyl] analog C₁₃H₁₂ClN₃S 277.77 2-Chlorophenylsulfanyl - -
Pyridine-substituted analog C₁₂H₁₀ClN₃ 231.68 Pyridine 1.320 305.5
Dichloro analog C₇H₆Cl₂N₂ 189.04 2,4-Dichloro - -

Biological Activity

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic organic compound characterized by its unique cyclopenta[d]pyrimidine core structure. This compound, with the molecular formula C14H13ClN2OC_{14}H_{13}ClN_2O and a molecular weight of 260.72 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structure of this compound includes:

  • A 4-chlorophenoxy group which enhances its lipophilicity and potential receptor interactions.
  • A methyl group at the 4-position of the pyrimidine ring, influencing its electronic properties and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have focused on its cytotoxicity , antiviral activity , and interaction with various biological targets .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of pyrimidine compounds showed varying degrees of cytotoxicity against L1210 murine leukemic cells. However, specific data on the cytotoxicity of this compound remains limited .

Antiviral Activity

The antiviral potential of related compounds has been explored extensively. For example:

  • Certain derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although specific results for this compound are still under investigation .

Interaction Studies

The binding affinity of this compound to various biological targets has been a focal point in understanding its mechanism of action. The presence of the chlorophenoxy group is believed to enhance its interaction with specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

Compound NameStructure TypeNotable Features
2-(4-chlorophenyl)-4-methylpyrimidinePyrimidineLacks the cyclopentane moiety
5-Methyl-2-(4-methylphenyl)pyrimidin-4(3H)-onePyrimidinoneContains an additional carbonyl group
2-(4-fluorophenoxy)-4-methyl-5H-cyclopenta[d]pyrimidineFluorinatedExhibits different electronic properties due to fluorine

This table illustrates how the structural characteristics influence biological activity and specificity towards certain targets.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, ongoing research continues to explore its potential applications in treating viral infections and cancer. The compound's unique structure suggests it may interact differently compared to other pyrimidine derivatives.

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